Isopentyl (2R)-Orlistat Tetradecyl Ester
Description
Isopentyl (2R)-Orlistat Tetradecyl Ester (CAS: 1356019-68-5) is a structurally complex ester derivative associated with the synthesis of Orlistat (tetrahydrolipstatin), a pancreatic lipase inhibitor used clinically for obesity management . Its molecular formula is C₃₀H₅₅NO₅, with a molecular weight of 509.78 g/mol . The compound features a tetradecyl (14-carbon) chain and an isopentyl group, distinguishing it from Orlistat and related impurities. It is primarily characterized as a synthetic byproduct or impurity during Orlistat production, with applications in analytical standards for quality control .
Properties
Molecular Formula |
C30H55NO5 |
|---|---|
Molecular Weight |
509.8 g/mol |
IUPAC Name |
[(2S)-1-[(2S,3S)-3-(2-methylbutyl)-4-oxooxetan-2-yl]pentadecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C30H55NO5/c1-6-8-9-10-11-12-13-14-15-16-17-18-25(35-30(34)27(31-22-32)19-23(3)4)21-28-26(29(33)36-28)20-24(5)7-2/h22-28H,6-21H2,1-5H3,(H,31,32)/t24?,25-,26-,27+,28-/m0/s1 |
InChI Key |
HJYUNNNEBYSZMW-DSBKNIPBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CC(C)CC)OC(=O)[C@@H](CC(C)C)NC=O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1C(C(=O)O1)CC(C)CC)OC(=O)C(CC(C)C)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl (2R)-Orlistat Tetradecyl Ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopentyl (2R)-Orlistat Tetradecyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide (NaOH).
Reduction: Typically involves LiAlH4 in anhydrous conditions.
Major Products
Hydrolysis: Produces the original carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Transesterification: Forms a new ester and alcohol.
Scientific Research Applications
Isopentyl (2R)-Orlistat Tetradecyl Ester has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-obesity effects due to its structural similarity to Orlistat, a known lipase inhibitor.
Mechanism of Action
The mechanism of action of Isopentyl (2R)-Orlistat Tetradecyl Ester involves its interaction with specific molecular targets. For instance, if it acts as a lipase inhibitor, it would bind to the active site of the enzyme, preventing the breakdown of dietary fats into absorbable free fatty acids and monoglycerides . This inhibition can lead to reduced fat absorption and potential weight loss.
Comparison with Similar Compounds
Orlistat and Its Derivatives
Key Differences :
Other Esters with Similar Alkyl Chains
Key Differences :
- Applications : this compound is distinct from flavoring esters (e.g., isopentyl acetate) and industrial plasticizers (e.g., phthalic acid esters) due to its pharmaceutical synthesis context .
- Biological Role : Unlike natural esters like tetradecyl benzoate, which occur in algae, the tetradecyl ester of Orlistat is entirely synthetic .
Pharmacological and Physicochemical Insights
- Lipase Inhibition: Orlistat inhibits pancreatic lipase with an IC₅₀ of ~0.14 μM, reducing dietary fat absorption .
- Stability and Solubility: The tetradecyl chain enhances lipophilicity, likely reducing aqueous solubility compared to Orlistat. This property aligns with its role as a non-polar synthetic intermediate .
- Analytical Detection : The compound is identified via HPLC, MS, and HNMR , with spectral data confirming its ester linkages and stereochemistry .
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